2,4-diethyl-2-methyl-1H-quinoline
Description
2,4-Diethyl-2-methyl-1H-quinoline is a substituted quinoline derivative characterized by alkyl substituents at positions 2 and 4 of the quinoline core. The compound features a methyl group and two ethyl groups, which influence its physicochemical and electronic properties. Quinoline derivatives are widely studied for their biological activities, synthetic versatility, and applications in materials science .
Properties
IUPAC Name |
2,4-diethyl-2-methyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-11-10-14(3,5-2)15-13-9-7-6-8-12(11)13/h6-10,15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWVXRANTWQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(NC2=CC=CC=C21)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941147 | |
| Record name | 2,4-Diethyl-2-methyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19423-03-1 | |
| Record name | 2,4-Diethyl-1,2-dihydro-2-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diethyl-2-methyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,4-diethyl-2-methyl-1H-quinoline, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds under acidic conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are gaining popularity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethyl-2-methyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Nitroquinolines, sulfoquinolines, and haloquinolines
Scientific Research Applications
2,4-Diethyl-2-methyl-1H-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs for its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2,4-diethyl-2-methyl-1H-quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In medicinal chemistry, it is studied for its ability to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of 2,4-diethyl-2-methyl-1H-quinoline with related compounds from the evidence:
Key Observations :
- Alkyl vs. Polar Substituents: Alkyl groups (e.g., methyl, ethyl) enhance lipophilicity and may lower melting points compared to polar groups (e.g., hydroxy, carbomethoxy).
- Hydrogenation State: Dihydroquinolines (e.g., dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) exhibit partial saturation, altering reactivity and spectral profiles compared to fully aromatic quinolines .
Physicochemical Properties
The substituents significantly influence physical properties:
Key Observations :
- Alkyl-substituted quinolines (e.g., 2-methylquinoline) are expected to have lower melting points than polar derivatives like 4b.
- The diethyl and methyl groups in the target compound likely enhance solubility in non-polar solvents compared to hydroxy- or carbomethoxy-substituted analogs.
Spectroscopic Data
Substituents alter spectral signatures:
Key Observations :
- The absence of polar groups in 2,4-diethyl-2-methyl-1H-quinoline would eliminate O-H or N-H IR stretches, simplifying its spectrum compared to 4b .
- Ethyl groups would produce distinct triplet and quartet signals in $^1$H NMR, differing from the singlet methyl signals in 2-methylquinoline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
